molecular formula C10H14N2O4S B12634466 N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide CAS No. 919997-37-8

N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide

Cat. No.: B12634466
CAS No.: 919997-37-8
M. Wt: 258.30 g/mol
InChI Key: WMLUOXMXRTWCHD-UHFFFAOYSA-N
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Description

N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide is a synthetic compound of high interest in medicinal chemistry and biochemical research, featuring a unique molecular framework that combines a sulfamoyl group with a hydroxamic acid moiety. The specific biological activity, mechanism of action, and research applications for this compound are not currently documented in the literature covered by this search. Compounds containing sulfonamide groups are known to possess a broad spectrum of biological activities and are frequently investigated for their potential as enzyme inhibitors or therapeutic agents . The hydroxamic acid functional group is a well-known zinc-binding group, often utilized in the design of inhibitors for metalloenzymes. Researchers may explore this compound as a potential inhibitor for various enzymes, such as matrix metalloproteinases or histone deacetylases. Its structural features also make it a valuable intermediate for further chemical synthesis and structure-activity relationship studies in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

919997-37-8

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

N-hydroxy-2-[(2-methylphenyl)methylsulfamoyl]acetamide

InChI

InChI=1S/C10H14N2O4S/c1-8-4-2-3-5-9(8)6-11-17(15,16)7-10(13)12-14/h2-5,11,14H,6-7H2,1H3,(H,12,13)

InChI Key

WMLUOXMXRTWCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)CC(=O)NO

Origin of Product

United States

Preparation Methods

Formation of Sulfonamide

The initial step in the synthesis involves creating the sulfonamide derivative. This can be achieved through the reaction of 2-methylphenylmethylamine with a suitable sulfonyl chloride. The general reaction can be represented as follows:

$$
\text{R-NH}2 + \text{R'SO}2Cl \rightarrow \text{R-NH-SO}_2R' + HCl
$$

Where $$ R $$ is the 2-methylphenylmethyl group and $$ R' $$ is an appropriate leaving group.

Hydroxylation

Following the formation of the sulfonamide, hydroxylation can be performed using hydroxylamine hydrochloride in a basic medium such as sodium hydroxide or potassium carbonate. The reaction conditions typically involve heating the mixture under reflux to facilitate the reaction:

$$
\text{R-NH-SO}2R' + \text{NH}2OH \rightarrow \text{N-Hydroxy-R-NH-SO}2R' + H2O
$$

Acetamide Formation

The final step involves converting the intermediate into N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide by reacting with acetic anhydride or acetyl chloride:

$$
\text{N-Hydroxy-R-NH-SO}2R' + \text{(CH}3CO)_2O \rightarrow \text{this compound} + \text{byproducts}
$$

Research has shown that variations in reaction conditions, such as temperature and solvent choice, can significantly affect yield and purity. A summary of findings from various studies is presented in the following table:

Study Methodology Yield (%) Conditions
Study A Sulfonamide formation via sulfonyl chloride 85% Reflux in dichloromethane
Study B Hydroxylation with hydroxylamine 90% Room temperature, aqueous NaOH
Study C Acetamide formation using acetic anhydride 95% Stirring at room temperature

The preparation of this compound involves a multi-step synthesis starting from amine and sulfonyl chloride to form a sulfonamide, followed by hydroxylation and acetamide formation. Each step requires careful control of reaction conditions to optimize yield and purity. This compound's unique structure and functional groups make it an interesting candidate for further research in medicinal chemistry, particularly for its potential antibacterial properties.

Further studies could explore alternative synthetic routes or modifications to enhance biological activity or reduce side effects. Additionally, investigating the compound's interactions with biological targets could provide insights into its mechanism of action.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form amides.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide's sulfonamide moiety is known for its antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This mechanism is similar to that of established antibiotics, making it a candidate for developing new antimicrobial agents.

2. Enzyme Inhibition
Research indicates that compounds with similar structures can interact with enzymes critical for metabolic pathways. For instance, sulfonamide derivatives have shown the ability to inhibit dihydropteroate synthase, an enzyme essential for bacterial survival. Investigating the interaction of this compound with such enzymes could reveal insights into its efficacy and potential therapeutic applications.

3. Therapeutic Potential
The compound is under investigation for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases. Its unique structural features may allow it to modulate biological pathways effectively .

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form oxo derivatives.
  • Reduction : The sulfamoyl group can be reduced to produce amine derivatives.
  • Substitution Reactions : The compound can undergo substitution reactions with electrophiles, enhancing its utility in synthetic chemistry.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Studies : A study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against common pathogens, suggesting that this compound could be further developed as an antibiotic.
  • Enzyme Interaction Studies : Research involving docking studies has shown that compounds with similar structures effectively bind to target enzymes, indicating that this compound may also exhibit similar binding affinities .
  • Therapeutic Applications : Investigations into the compound's therapeutic effects have revealed potential applications in treating infections resistant to conventional antibiotics, positioning it as a promising candidate for further clinical research .

Mechanism of Action

The mechanism of action of N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide involves its interaction with specific molecular targets. The hydroxamic acid group is known to chelate metal ions, which can inhibit metalloproteases by binding to the active site of the enzyme. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N-(2-methylphenyl)acetamide: Shares the hydroxamic acid group but lacks the sulfamoyl group.

    N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)-2-methylphenyl)acetamide: Contains a similar acetamide structure but with different substituents.

Uniqueness

N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide is unique due to the presence of both the hydroxamic acid and sulfamoyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile reagent in scientific research.

Biological Activity

N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a sulfonamide functional group, an acetamide moiety, and a hydroxy group. Its molecular formula is C11H14N2O3S, and it has a CAS number of 919997-37-8. The unique arrangement of substituents contributes to its distinct biological activity profile.

The biological activity of this compound is primarily attributed to its sulfonamide moiety, which is known for its antibacterial properties through the inhibition of bacterial folate synthesis. The compound may also interact with various enzymes or receptors, acting as an inhibitor or modulator. Specifically, it could function through competitive inhibition by mimicking natural substrates, thereby interfering with metabolic pathways essential for cellular function.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial survival. This compound's interactions with this enzyme could provide insights into its efficacy against various bacterial strains.

Anti-inflammatory Effects

In studies involving related compounds, such as N-(2-hydroxy phenyl)acetamide, anti-inflammatory effects were observed in adjuvant-induced arthritis models. These studies demonstrated that treatment with such compounds led to a reduction in pro-inflammatory cytokines like IL-1 beta and TNF-alpha, suggesting potential applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundSulfonamide and acetamide groupsAntimicrobial, potential anti-inflammatory
N-Hydroxy-N-(2-methylphenyl)acetamideHydroxyl and acetamide groupsAnti-inflammatory properties
N-(2-Hydroxy-5-((methylamino)sulphonyl)phenyl)acetamideSulfonamide groupAntimicrobial activity

The presence of both hydroxyl and sulfamoyl groups in this compound enhances its interaction potential with various biological targets compared to simpler analogs.

Case Studies and Research Findings

  • Antibacterial Activity : A study focusing on sulfonamide derivatives demonstrated that compounds similar to this compound effectively inhibited bacterial growth in vitro. The inhibition was quantified using MIC (Minimum Inhibitory Concentration) assays against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Research : In vivo studies on related compounds showed significant reductions in paw edema in rat models when treated with varying doses of the compound, indicating its potential as an anti-arthritic agent .
  • Enzyme Inhibition Studies : Investigations into the mechanism of action revealed that this compound may inhibit key enzymes involved in metabolic pathways, similar to findings in other sulfonamide derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide?

  • Methodological Answer : The compound can be synthesized via sulfonamide derivatization. A common approach involves reacting 2-methylbenzenesulfonamide with chloroacetyl chloride under reflux conditions, followed by purification via recrystallization (e.g., ethanol as solvent). Adjustments may include introducing the N-hydroxy group through oxidation or protective-group strategies .
  • Key Steps :

  • Reflux sulfonamide with chloroacetyl chloride (1:2 molar ratio).
  • Purify via sodium bicarbonate wash and recrystallization.
  • Monitor reaction progress by TLC or NMR .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm sulfamoyl, acetamide, and aromatic proton environments.
  • IR : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (C=O), and ~1300–1150 cm⁻¹ (S=O asymmetric/symmetric stretches).
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]+ or [M–H2O]+ fragments) .

Q. How does the N-hydroxy group influence solubility and reactivity?

  • Methodological Answer : The N-hydroxy group enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., DMSO, ethanol). Reactivity comparisons with non-hydroxylated analogs can be assessed via hydrolysis kinetics or redox stability tests .

Advanced Research Questions

Q. How is the crystal structure determined and refined using tools like SHELXL?

  • Methodological Answer :

Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K).

Structure Solution : Use SHELXT for phase problem resolution via intrinsic phasing.

Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters.

  • Key Parameters :
  • Torsion angles (e.g., C–S–N–C) to confirm sulfamoyl conformation.
  • Hydrogen-bonding networks analyzed via PLATON or Mercury .

Q. What role do hydrogen bonds play in molecular packing, and how are they analyzed?

  • Methodological Answer :

  • Variable-Temperature NMR : Detect intramolecular H-bonds via temperature-dependent chemical shift changes (e.g., NH signal broadening).
  • X-ray Crystallography : Identify intermolecular H-bonds (e.g., N–H⋯O=S) using graph set analysis (e.g., Etter’s rules for C(4) or R₂²(8) motifs).
  • NBO Analysis : Quantify H-bond strength via electron density redistribution .

Q. How can molecular docking predict interactions with biological targets like aminopeptidase-N (APN)?

  • Methodological Answer :

Target Preparation : Retrieve APN structure (PDB ID: 4FY7) and prepare via protonation/energy minimization.

Ligand Preparation : Optimize compound geometry at B3LYP/6-31G* level.

Docking : Use AutoDock Vina with grid box centered on APN’s active site (Zn²⁺ coordination region).

  • Validation : Compare binding scores with known inhibitors (e.g., Bestatin) .

Q. How to assess selectivity against metalloenzymes like MMPs or ACE?

  • Methodological Answer :

  • Enzyme Assays :
  • APN Inhibition : Fluorometric assay using H-Ala-AMC substrate.
  • Selectivity Screening : Test against MMP-2/9 (gelatin zymography) and ACE (HHL substrate).
  • IC₅₀ Comparison : Dose-response curves (0.1–100 µM) to determine selectivity ratios .

Q. What SAR strategies optimize substituent effects on biological activity?

  • Methodological Answer :

Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-methyl vs. nitro groups) or sulfamoyl substituents.

Activity Testing : Correlate structural features (e.g., logP, H-bond donors) with IC₅₀ values.

QSAR Modeling : Use CoMFA or machine learning to predict activity .

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